Cas no 66646-27-3 (5H-Pyrido[4,3-b]indole-3-carboxylic acid)
5H-Pyrido[4,3-b]indole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5H-Pyrido[4,3-b]indole-3-carboxylic acid
- DTXSID40496706
- EN300-7471803
- 66646-27-3
- DB-358994
-
- Inchi: 1S/C12H8N2O2/c15-12(16)11-5-10-8(6-13-11)7-3-1-2-4-9(7)14-10/h1-6,14H,(H,15,16)
- InChI Key: IKPKUJJSUSCALP-UHFFFAOYSA-N
- SMILES: OC(C1=CC2=C(C=N1)C1C=CC=CC=1N2)=O
Computed Properties
- Exact Mass: 212.058577502g/mol
- Monoisotopic Mass: 212.058577502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 66Ų
5H-Pyrido[4,3-b]indole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7471803-0.05g |
5H-pyrido[4,3-b]indole-3-carboxylic acid |
66646-27-3 | 95% | 0.05g |
$600.0 | 2024-05-23 | |
| Enamine | EN300-7471803-0.1g |
5H-pyrido[4,3-b]indole-3-carboxylic acid |
66646-27-3 | 95% | 0.1g |
$783.0 | 2024-05-23 | |
| Enamine | EN300-7471803-0.25g |
5H-pyrido[4,3-b]indole-3-carboxylic acid |
66646-27-3 | 95% | 0.25g |
$1118.0 | 2024-05-23 | |
| Enamine | EN300-7471803-0.5g |
5H-pyrido[4,3-b]indole-3-carboxylic acid |
66646-27-3 | 95% | 0.5g |
$1760.0 | 2024-05-23 | |
| Enamine | EN300-7471803-1.0g |
5H-pyrido[4,3-b]indole-3-carboxylic acid |
66646-27-3 | 95% | 1.0g |
$2257.0 | 2024-05-23 | |
| Enamine | EN300-7471803-2.5g |
5H-pyrido[4,3-b]indole-3-carboxylic acid |
66646-27-3 | 95% | 2.5g |
$4424.0 | 2024-05-23 | |
| Enamine | EN300-7471803-5.0g |
5H-pyrido[4,3-b]indole-3-carboxylic acid |
66646-27-3 | 95% | 5.0g |
$6545.0 | 2024-05-23 | |
| Enamine | EN300-7471803-10.0g |
5H-pyrido[4,3-b]indole-3-carboxylic acid |
66646-27-3 | 95% | 10.0g |
$9704.0 | 2024-05-23 |
5H-Pyrido[4,3-b]indole-3-carboxylic acid Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Additional information on 5H-Pyrido[4,3-b]indole-3-carboxylic acid
Introduction to 5H-Pyrido[4,3-b]indole-3-carboxylic acid (CAS No. 66646-27-3) and Its Emerging Applications in Chemical Biology
5H-Pyrido[4,3-b]indole-3-carboxylic acid, identified by the chemical identifier CAS No. 66646-27-3, is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the pyridoindole class, a structural motif known for its diverse biological activities and potential therapeutic applications. The unique scaffold of 5H-Pyrido[4,3-b]indole-3-carboxylic acid makes it a valuable scaffold for drug discovery and mechanistic studies.
The molecular structure of 5H-Pyrido[4,3-b]indole-3-carboxylic acid consists of a fused pyridine and indole ring system, with a carboxylic acid functional group at the 3-position. This arrangement contributes to its ability to interact with various biological targets, including enzymes and receptors. The compound's dual aromatic system enhances its solubility and bioavailability, making it an attractive candidate for further pharmacological exploration.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from pyridoindole derivatives. Studies have demonstrated that compounds within this class exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The carboxylic acid moiety in 5H-Pyrido[4,3-b]indole-3-carboxylic acid provides a site for further functionalization, allowing researchers to tailor the compound's properties for specific applications.
One of the most compelling aspects of 5H-Pyrido[4,3-b]indole-3-carboxylic acid is its potential as a lead compound in the development of targeted therapies. For instance, preliminary studies have suggested that derivatives of this compound may inhibit the activity of certain kinases involved in cancer progression. By modulating these kinases, researchers aim to develop treatments that disrupt tumor growth while minimizing side effects. The structural flexibility of 5H-Pyrido[4,3-b]indole-3-carboxylic acid allows for the design of analogs with enhanced potency and selectivity.
The synthesis of 5H-Pyrido[4,3-b]indole-3-carboxylic acid has been optimized through various methodologies to ensure high yield and purity. Modern synthetic approaches often involve multi-step reactions that incorporate key functional groups while maintaining the integrity of the heterocyclic core. Advances in catalytic techniques have further streamlined the synthesis process, making it more efficient and environmentally friendly.
From a computational chemistry perspective, 5H-Pyrido[4,3-b]indole-3-carboxylic acid has been subjected to extensive molecular modeling studies to elucidate its interactions with biological targets. These studies have provided insights into the compound's binding affinity and mechanism of action. By integrating experimental data with computational predictions, researchers can refine their understanding of how this compound functions at the molecular level.
The pharmacokinetic properties of 5H-Pyrido[4,3-b]indole-3-carboxylic acid are also under investigation to assess its suitability for clinical applications. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical in determining whether a compound can progress to human trials. Preliminary pharmacokinetic studies have shown promising results, indicating that 5H-Pyrido[4,3-b]indole-3-carboxylic acid exhibits favorable bioavailability and metabolic stability.
Future research directions for 5H-Pyrido[4,3-b]indole-3-carboxylic acid include exploring its potential in treating neurodegenerative disorders. The compound's ability to cross the blood-brain barrier suggests that it may be effective against diseases such as Alzheimer's and Parkinson's. Additionally, its anti-inflammatory properties make it a candidate for investigating novel treatments for autoimmune conditions.
In conclusion,5H-Pyrido[4,3-b]indole-3-carboxylic acid (CAS No. 66646-27-3) represents a promising scaffold for developing innovative therapeutic agents. Its unique structural features and biological activities position it as a key player in ongoing research efforts aimed at addressing critical health challenges. As scientific understanding continues to evolve,5H-Pyrido[4,3-b]indole-3-carboxylic acid is poised to make significant contributions to the field of chemical biology and drug discovery.
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